AFN-1252 is a synthetic small molecule belonging to the class of naphthpyridinones. [] It functions as a selective inhibitor of the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the type II fatty acid synthesis (FASII) pathway found in bacteria. [, , ] This pathway is essential for the production of fatty acids, crucial building blocks for bacterial cell membranes. [] By selectively targeting FabI, AFN-1252 disrupts bacterial fatty acid synthesis, leading to bacterial growth inhibition and ultimately cell death. [, ]
Expanding the Spectrum of Activity: Research is underway to modify AFN-1252 using the eNTRy rules to improve its penetration into Gram-negative bacteria, expanding its potential applications beyond Gram-positive pathogens. [, ]
Developing Combination Therapies: Exploring the synergistic effects of AFN-1252 with other antibiotics could lead to more effective treatments, particularly against multidrug-resistant pathogens. []
Optimizing Pharmacokinetic Properties: Further research is needed to refine the structure of AFN-1252 to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. []
Afn-1252 was initially synthesized by Affinium Pharmaceuticals and has undergone extensive research to evaluate its antibacterial properties and mechanism of action. The compound's development involved iterative structure-guided optimization based on a collection of FabI inhibitors, ultimately leading to the nomination of Afn-1252 as a lead candidate for further clinical development .
The synthesis of Afn-1252 involves several chemical reactions aimed at constructing its complex molecular framework. The compound features a 3-methylbenzofuran moiety linked to an oxotetrahydronaphthyridine structure. The synthetic pathway typically includes:
The compound is prepared in both free base and salt forms (tosylate anhydrate and tosylate monohydrate) to facilitate different experimental conditions and enhance solubility . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to confirm the identity and purity of Afn-1252 during synthesis.
The molecular formula of Afn-1252 is , with a relative molecular weight of 375.42 g/mol. The structure consists of distinct functional groups that contribute to its biological activity:
Crystallographic studies have revealed that Afn-1252 binds symmetrically within the active site of FabI, stabilizing its structure and inhibiting enzymatic activity . X-ray diffraction data indicate a resolution of 2.3 Å for the complex formed between Afn-1252 and FabI from Burkholderia pseudomallei.
Afn-1252 primarily undergoes interactions with the FabI enzyme, leading to inhibition of fatty acid biosynthesis in bacteria. The key reaction can be summarized as follows:
This inhibition results in a decrease in bacterial growth due to disrupted lipid membrane synthesis, ultimately leading to cell death.
In vitro assays have demonstrated that Afn-1252 exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) as low as 9.6 nM against FabI from Staphylococcus aureus . Additionally, studies have shown that resistance mutations in FabI can lead to decreased susceptibility to Afn-1252, highlighting the need for continuous monitoring of resistance patterns .
The mechanism by which Afn-1252 exerts its antibacterial effect involves competitive inhibition of the FabI enzyme, which is essential for fatty acid elongation in bacterial cell membranes. By binding to the active site, Afn-1252 prevents substrate access, thereby halting fatty acid synthesis.
In studies involving various bacterial strains, including resistant isolates, Afn-1252 has demonstrated effective inhibition with minimal side effects on human cells. The specificity towards bacterial FabI over human enzymes underscores its potential as a therapeutic agent .
Afn-1252 is characterized by:
Key chemical properties include:
Relevant analyses include spectroscopic methods (NMR, IR) confirming functional group presence and purity assessments via high-performance liquid chromatography (HPLC) .
Afn-1252 holds promise for various applications in microbiology and pharmacology:
The ongoing research into Afn-1252's efficacy against emerging bacterial threats continues to highlight its importance in antibiotic development strategies aimed at combating resistance.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3